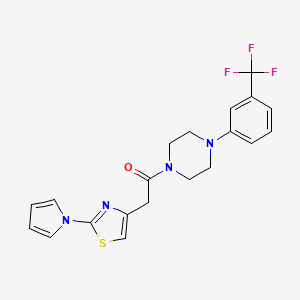
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H19F3N4OS and its molecular weight is 420.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrrole moiety : Contributes to the compound's ability to interact with biological targets.
- Thiazole ring : Known for its role in various pharmacological activities.
- Piperazine group : Often associated with psychoactive and neuropharmacological effects.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
The molecular formula of the compound is C20H21F3N4O, with a molecular weight of approximately 396.4 g/mol.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits a range of biological activities, including:
Anticancer Activity
Research indicates that compounds containing thiazole and pyrrole moieties often demonstrate significant anticancer properties. For instance, derivatives similar to the target compound have shown effectiveness against various cancer cell lines. In particular:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting key regulatory proteins such as CDK1, leading to G2/M phase arrest .
Neuropharmacological Effects
The piperazine component is linked to neuroactive properties, making these compounds potential candidates for treating neurological disorders. Studies have indicated that related compounds can modulate neurotransmitter systems, suggesting possible applications in anxiety and depression treatment .
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential efficacy of this compound:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Cycle Proteins : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Induction of Apoptosis : The presence of the pyrrole moiety may enhance apoptotic signaling pathways.
- Interaction with Receptors : The piperazine group allows for interaction with various neurotransmitter receptors, potentially influencing mood and cognitive functions.
特性
IUPAC Name |
2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4OS/c21-20(22,23)15-4-3-5-17(12-15)25-8-10-26(11-9-25)18(28)13-16-14-29-19(24-16)27-6-1-2-7-27/h1-7,12,14H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWRRCJQKLDXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CC3=CSC(=N3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














